molecular formula C20H20N4 B5836132 5-METHYL-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE

5-METHYL-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE

Cat. No.: B5836132
M. Wt: 316.4 g/mol
InChI Key: BHYKZXQUUOZLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHYL-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-METHYL-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE typically involves the construction of the benzimidazole core followed by the introduction of the piperidino and methyl groups. The synthetic pathway generally proceeds through two steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-METHYL-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

5-METHYL-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its antimicrobial and antiparasitic properties make it a candidate for studying infectious diseases.

    Medicine: The compound’s anticancer and antiviral activities are of particular interest in drug development.

    Industry: It is used in the development of fungicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of 5-METHYL-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE involves its interaction with various molecular targets. For instance, in its anticancer activity, the compound may inhibit specific enzymes or interfere with DNA replication. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 5-METHYL-9-PIPERIDINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE include other benzimidazole derivatives such as:

  • **5-Methyl-9-(1-pyr

Properties

IUPAC Name

5-methyl-9-piperidin-1-ylbenzimidazolo[2,1-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4/c1-14-16-7-3-4-8-17(16)20-21-18-10-9-15(13-19(18)24(20)22-14)23-11-5-2-6-12-23/h3-4,7-10,13H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYKZXQUUOZLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=CC(=C3)N4CCCCC4)N=C2C5=CC=CC=C15
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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